4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-2-[5-(4-fluorophenyl)pyrazol-1-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFN3S/c19-14-5-1-12(2-6-14)16-11-24-18(22-16)23-17(9-10-21-23)13-3-7-15(20)8-4-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXLHHGCHJKMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2C3=NC(=CS3)C4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole is a member of the thiazole family, which has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The molecular formula of the compound is . Its structure features:
- A thiazole ring , which contributes to its biological activity.
- A pyrazole moiety , known for various pharmacological effects.
- Bromine and fluorine substituents that may enhance its reactivity and interaction with biological targets.
Antimicrobial Activity
Several studies have reported that thiazole derivatives exhibit significant antimicrobial properties. The specific compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives containing thiazole structures had comparable activity to standard antibiotics such as norfloxacin .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cell lines. It was noted that compounds with similar structures exhibited cytotoxic effects against cancer cell lines such as Jurkat and HT-29. The structure-activity relationship (SAR) indicated that the presence of specific substituents on the phenyl rings is crucial for enhancing anticancer activity .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Jurkat | < 10 | |
| Similar Thiazole Derivative | HT-29 | < 15 | |
| Doxorubicin (Standard) | Jurkat | 5 |
Anticonvulsant Activity
Research also highlights the anticonvulsant properties of thiazole derivatives. The compound's structural configuration may play a role in modulating neurotransmitter systems, thereby providing a basis for its anticonvulsant effects .
Case Studies
One notable case study involved the synthesis and biological evaluation of various thiazole-pyrazole hybrids. These compounds were tested for their ability to inhibit cancer cell proliferation and showed promising results, particularly in compounds with bromine or fluorine substitutions .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific protein targets through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Structural Comparison with Halogenated Analogs
Isostructural Chloro- and Bromo-Substituted Derivatives
Compounds 4 (4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole) and 5 (4-(4-fluorophenyl analog) exhibit identical crystal structures but differ in halogen substituents (Cl vs. Br). Single-crystal diffraction revealed isostructurality, with slight adjustments in packing due to halogen size differences (Cl: 1.81 Å, Br: 1.96 Å). Both compounds display two independent molecules per asymmetric unit, with similar conformations but non-identical intermolecular contacts .
Table 1: Structural Parameters of Halogenated Analogs
| Compound | Halogen (X) | Crystal System | Space Group | Intermolecular Contacts |
|---|---|---|---|---|
| 4 | Cl | Monoclinic | P2₁/c | C–H···Cl, π–π stacking |
| 5 | Br | Monoclinic | P2₁/c | C–H···Br, π–π stacking |
Substituent Diversity in Thiazole Derivatives
highlights derivatives with varied substituents (Table 2), demonstrating how electronic and steric effects influence melting points and yields. Bromophenyl-containing compounds generally exhibit higher melting points (e.g., 2-2g: 230–232°C), likely due to increased molecular symmetry and stronger van der Waals interactions .
Table 2: Physicochemical Properties of Thiazole Derivatives
| Compound | Substituents (R₁, R₂) | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 2-2b | 4-Cl, phenyl | 248–250 | 85 |
| 2-2c | 4-Br, N,N-dimethylaniline | 214–216 | 61 |
| 2-2d | 4-Br, 4-methoxyphenyl | 220–222 | 63 |
| 2-2g | 4-Br, 4-nitrophenyl | 230–232 | 45 |
Anticancer Activity
- Bromophenyl-Thiophene Hybrid (): 2-[5-(4-Fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole showed potent activity against A549 lung adenocarcinoma cells (IC₅₀ = 62.5 µg/mL), outperforming cisplatin (IC₅₀ = 45.88 µg/mL) .
- Fluorophenyl-Thiophene Derivative ():
A related compound with 2,4-dichlorophenyl and thiophene groups exhibited superior cytotoxicity against HepG2 cells compared to cisplatin .
Functional Group Impact on Activity
- Fluorine Substitution: The para-fluorophenyl group enhances PDE3 inhibition () and may improve bioavailability due to increased electronegativity .
- Bromine vs.
- Triazole Incorporation (): Compounds with triazole rings (e.g., 4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole) exhibit antimicrobial activity, suggesting triazoles contribute to target binding .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity (e.g., DMF for higher boiling points) to improve cyclization efficiency.
- Use microwave-assisted synthesis to reduce reaction time .
How is the crystal structure of this compound determined, and what insights do crystallographic parameters provide?
Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
Q. Crystallographic Data (Example from ) :
| Parameter | Value |
|---|---|
| Space Group | Orthorhombic, P2₁2₁2₁ |
| Unit Cell (Å) | a = 11.3476, b = 14.0549, c = 15.954 |
| Z | 4 |
| R Factor | 0.052 |
Q. Insights :
- The dihedral angle between thiazole and pyrazole rings (e.g., 12.8°) indicates planarity, influencing π-π stacking interactions .
What intermolecular interactions stabilize the crystal packing, and how do they impact physicochemical properties?
Advanced Research Question
The crystal lattice is stabilized by:
- C-H···N/F Hydrogen Bonds : Between thiazole C-H donors and pyrazole N/F acceptors (distance: 2.6–3.0 Å) .
- π-π Stacking : Between aromatic rings (e.g., centroid-centroid distance: 3.7 Å), enhancing thermal stability .
- Halogen Interactions : Bromine participates in Type-II halogen···π contacts (C-Br···Cg), contributing to lattice energy .
Q. Impact :
- Increased melting point and reduced solubility in polar solvents due to dense packing.
How can researchers reconcile contradictory biological activity data for structurally similar thiazole derivatives?
Advanced Research Question
Contradictions often arise from:
- Substituent Effects : Minor changes (e.g., -Br vs. -Cl) alter electron distribution, affecting target binding. For example, COX-2 inhibition in celecoxib analogs depends on trifluoromethyl positioning .
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
Q. Resolution Strategies :
- Perform dose-response curves (IC50/EC50 comparisons) under standardized conditions.
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like HIV-1 RT or COX-2 .
What computational methods are effective for predicting the electronic properties and reactivity of this compound?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and charge distribution .
- MD Simulations : Study solvation effects (e.g., in water/DMSO) using GROMACS to predict solubility and aggregation behavior.
- ADMET Prediction : Tools like SwissADME assess bioavailability, BBB permeability, and CYP450 interactions .
How can researchers validate the purity and structural integrity of synthesized batches?
Basic Research Question
Q. Troubleshooting :
- Use preparative HPLC to isolate byproducts (e.g., uncyclized intermediates).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
